Cas no 2229264-94-0 (3-amino-3-(2-chloro-1,3-thiazol-5-yl)propanoic acid)

3-Amino-3-(2-chloro-1,3-thiazol-5-yl)propanoic acid is a specialized organic compound featuring a chlorinated thiazole ring linked to a propanoic acid backbone with an amino substituent. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and carboxylic acid functional groups allows for versatile derivatization, facilitating its use in peptide coupling and heterocyclic chemistry. The chloro-thiazole moiety enhances its utility in cross-coupling reactions and as a building block for bioactive molecules. Its well-defined chemical properties ensure consistent performance in synthetic applications, particularly in the development of targeted small-molecule compounds.
3-amino-3-(2-chloro-1,3-thiazol-5-yl)propanoic acid structure
2229264-94-0 structure
Product Name:3-amino-3-(2-chloro-1,3-thiazol-5-yl)propanoic acid
CAS No:2229264-94-0
MF:C6H7ClN2O2S
MW:206.649978876114
CID:6074055
PubChem ID:165638105
Update Time:2025-06-12

3-amino-3-(2-chloro-1,3-thiazol-5-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-amino-3-(2-chloro-1,3-thiazol-5-yl)propanoic acid
    • EN300-1994105
    • 2229264-94-0
    • Inchi: 1S/C6H7ClN2O2S/c7-6-9-2-4(12-6)3(8)1-5(10)11/h2-3H,1,8H2,(H,10,11)
    • InChI Key: JCJWQZNJYHNILM-UHFFFAOYSA-N
    • SMILES: ClC1=NC=C(C(CC(=O)O)N)S1

Computed Properties

  • Exact Mass: 205.9916763g/mol
  • Monoisotopic Mass: 205.9916763g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.9
  • Topological Polar Surface Area: 104Ų

3-amino-3-(2-chloro-1,3-thiazol-5-yl)propanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1994105-0.05g
3-amino-3-(2-chloro-1,3-thiazol-5-yl)propanoic acid
2229264-94-0
0.05g
$948.0 2023-09-16
Enamine
EN300-1994105-0.1g
3-amino-3-(2-chloro-1,3-thiazol-5-yl)propanoic acid
2229264-94-0
0.1g
$993.0 2023-09-16
Enamine
EN300-1994105-0.25g
3-amino-3-(2-chloro-1,3-thiazol-5-yl)propanoic acid
2229264-94-0
0.25g
$1038.0 2023-09-16
Enamine
EN300-1994105-0.5g
3-amino-3-(2-chloro-1,3-thiazol-5-yl)propanoic acid
2229264-94-0
0.5g
$1084.0 2023-09-16
Enamine
EN300-1994105-1.0g
3-amino-3-(2-chloro-1,3-thiazol-5-yl)propanoic acid
2229264-94-0
1g
$1129.0 2023-06-02
Enamine
EN300-1994105-2.5g
3-amino-3-(2-chloro-1,3-thiazol-5-yl)propanoic acid
2229264-94-0
2.5g
$2211.0 2023-09-16
Enamine
EN300-1994105-5.0g
3-amino-3-(2-chloro-1,3-thiazol-5-yl)propanoic acid
2229264-94-0
5g
$3273.0 2023-06-02
Enamine
EN300-1994105-10.0g
3-amino-3-(2-chloro-1,3-thiazol-5-yl)propanoic acid
2229264-94-0
10g
$4852.0 2023-06-02
Enamine
EN300-1994105-1g
3-amino-3-(2-chloro-1,3-thiazol-5-yl)propanoic acid
2229264-94-0
1g
$1129.0 2023-09-16
Enamine
EN300-1994105-5g
3-amino-3-(2-chloro-1,3-thiazol-5-yl)propanoic acid
2229264-94-0
5g
$3273.0 2023-09-16

Additional information on 3-amino-3-(2-chloro-1,3-thiazol-5-yl)propanoic acid

Introduction to 3-amino-3-(2-chloro-1,3-thiazol-5-yl)propanoic acid (CAS No. 2229264-94-0)

3-amino-3-(2-chloro-1,3-thiazol-5-yl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2229264-94-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the thiazole derivative class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of both amino and chloro substituents in its molecular framework enhances its potential as a pharmacophore, making it a valuable candidate for further investigation in drug discovery and development.

The molecular structure of 3-amino-3-(2-chloro-1,3-thiazol-5-yl)propanoic acid consists of a propanoic acid backbone substituted with a thiazole ring at the third carbon position. The thiazole ring itself is further modified with a chlorine atom at the 2-position and an amino group at the 5-position. This unique arrangement of functional groups imparts distinct chemical and biological properties, which are being explored for their therapeutic potential.

In recent years, there has been growing interest in thiazole derivatives due to their demonstrated efficacy in various biological assays. Thiazole-based compounds have shown promise as antimicrobial, antiviral, anti-inflammatory, and anticancer agents. The specific modification of 3-amino-3-(2-chloro-1,3-thiazol-5-yl)propanoic acid with a chlorine substituent on the thiazole ring is particularly noteworthy, as it can influence the compound's reactivity and interaction with biological targets.

One of the most compelling aspects of this compound is its potential role in modulating enzymatic pathways relevant to human health. The amino group and the carboxylic acid moiety can participate in hydrogen bonding interactions, while the chloro-substituted thiazole ring may engage in hydrophobic or electrostatic interactions with protein targets. These characteristics make 3-amino-3-(2-chloro-1,3-thiazol-5-yl)propanoic acid a promising scaffold for designing novel inhibitors or activators of key enzymes involved in metabolic disorders, inflammatory diseases, and cancer.

Recent studies have highlighted the importance of heterocyclic compounds in drug development. Thiazole derivatives, in particular, have been extensively studied for their ability to interact with biological macromolecules. For instance, certain thiazole-based compounds have been reported to inhibit kinases and other enzymes that play critical roles in signal transduction pathways. The structural features of 3-amino-3-(2-chloro-1,3-thiazol-5-yl)propanoic acid align well with these findings, suggesting that it may exhibit similar inhibitory effects on relevant enzymes.

The synthesis of 3-amino-3-(2-chloro-1,3-thiazol-5-yl)propanoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the chloro substituent on the thiazole ring is particularly challenging due to its sensitivity to nucleophilic attack. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions, may be employed to achieve this transformation efficiently.

In terms of applications, 3-amino-3-(2-chloro-1,3-thiazol-5-yl)propanoic acid holds potential not only as an intermediate in drug synthesis but also as a lead compound for further derivatization. By modifying additional functional groups or exploring different substitution patterns on the thiazole ring, researchers can generate libraries of compounds with tailored biological activities. This approach is particularly valuable in high-throughput screening campaigns aimed at identifying novel therapeutic agents.

The pharmacokinetic properties of 3-amino-3-(2-chloro-1,3-thiazol-5-yl)propanoic acid are also an area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for assessing its suitability for clinical use. In vitro studies using cell culture models or computational simulations can provide insights into its pharmacokinetic behavior before moving to in vivo experiments.

One notable aspect of thiazole derivatives is their ability to cross cell membranes due to their lipophilic nature. This property makes them attractive candidates for topical applications or systemic delivery systems. Additionally, the presence of both polar (amino and carboxylic acid groups) and non-polar (chlorinated thiazole ring) regions allows for versatile formulation options.

From a regulatory perspective, 3-amino-3-(2-chloro-1,3-thiazol-5-yloxy)propanoic acid must meet stringent criteria before it can be considered for clinical use. Preclinical studies involving toxicity assessments、pharmacokinetic evaluations、and interaction studies with known targets are essential steps in this process。Collaboration between synthetic chemists、biologists、and pharmacologists is necessary to ensure that the compound's potential benefits outweigh any risks associated with its use。

The future direction of research on CAS No 2229264 - 94 - 0 could include exploring its role as a chiral building block or investigating its interactions with specific protein targets using structural biology techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy。These approaches can provide detailed insights into how the compound binds to its intended biological targets,which is critical for optimizing its therapeutic efficacy。

In conclusion,CAS No 2229264 - 94 - 0 represents an intriguing compound with significant potential in pharmaceutical research。Its unique structural features make it a valuable starting point for developing novel therapeutic agents,while ongoing studies continue to uncover new applications for this versatile molecule。As our understanding of biochemical pathways expands,compounds like CAS No 2229264 - 94 - 0 will undoubtedly play an important role in shaping future treatments for various diseases。

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk